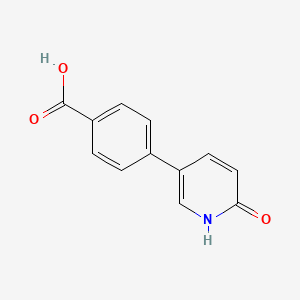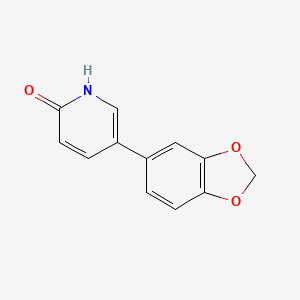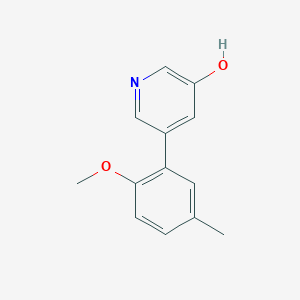
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% (2-HMPP) is a novel and highly efficient reagent used in organic synthesis. It is a member of the pyridine family and is composed of a nitrogen-containing heterocyclic ring and a hydroxy group. 2-HMPP is a versatile reagent that can be used in many different reactions and has been widely used in the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as the synthesis of novel pyridines and other heterocyclic compounds. It has also been used in the synthesis of new drugs, such as the synthesis of an anti-cancer drug. In addition, 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% has been used in the synthesis of new materials, such as polymers and nanomaterials.
Wirkmechanismus
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a versatile reagent that is used in a variety of organic synthesis reactions. The mechanism of action of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is dependent on the reaction it is used in. In general, the mechanism of action involves the formation of a pyridine-methoxy-methylphenol adduct, which is then converted to 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%. The reaction is typically catalyzed by sulfuric acid.
Biochemical and Physiological Effects
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a novel reagent used in organic synthesis and is not known to have any biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a highly efficient reagent that can be used in a variety of reactions. The main advantage of using 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is its high yield, which is typically 95%. In addition, it is a relatively low-cost reagent and is easy to obtain. The main limitation of using 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is that it is not a very reactive reagent and therefore may require the use of additional reagents or catalysts in order to facilitate the reaction.
Zukünftige Richtungen
The use of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in organic synthesis is a relatively new field of research, and there are a number of potential future directions that could be explored. These include the use of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in the synthesis of novel compounds, such as new pyridines and other heterocyclic compounds, as well as the synthesis of new drugs and materials. In addition, further research could be conducted into the mechanism of action of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%, as well as its potential applications in the development of new and improved synthetic methods. Finally, further research could be conducted into the safety and toxicity of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in order to ensure its safe use in laboratory experiments.
Synthesemethoden
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% can be synthesized from the reaction of 2-methoxy-5-methylphenol with pyridine in the presence of sulfuric acid as a catalyst. The reaction proceeds in two steps, with the first step being the formation of a pyridine-methoxy-methylphenol adduct and the second step being the formation of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%. The reaction is carried out in aqueous solution at room temperature and a yield of 95% is typically obtained.
Eigenschaften
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-12(16-2)11(7-9)10-4-6-13(15)14-8-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUNEVXURKKSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682774 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111106-21-8 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














